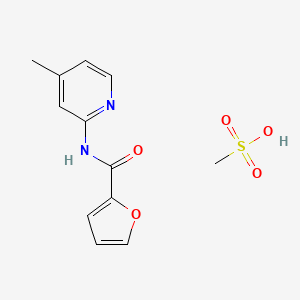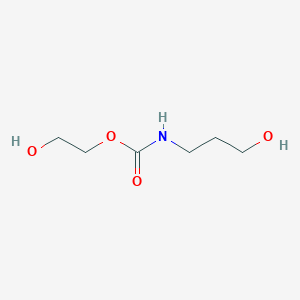
2-Hydroxyethyl (3-hydroxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl (3-hydroxypropyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (3-hydroxypropyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropylamine with ethylene carbonate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product with high purity . Another method involves the use of carbamoyl chlorides, which react with hydroxyethyl and hydroxypropyl alcohols to form the carbamate compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of catalysts, such as indium triflate, can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-Hydroxyethyl (3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Ethers and esters.
科学的研究の応用
2-Hydroxyethyl (3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Hydroxyethyl (3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is similar to that of other carbamate compounds used in medicine and agriculture .
類似化合物との比較
Similar Compounds
- 2-Hydroxyethyl carbamate
- 3-Hydroxypropyl carbamate
- 2-Hydroxyisobutyl carbamate
Uniqueness
2-Hydroxyethyl (3-hydroxypropyl)carbamate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
69506-93-0 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
2-hydroxyethyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c8-3-1-2-7-6(10)11-5-4-9/h8-9H,1-5H2,(H,7,10) |
InChIキー |
SIQZZPAMFBLRKS-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)OCCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)

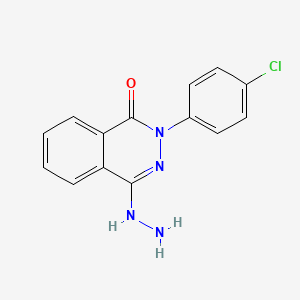
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
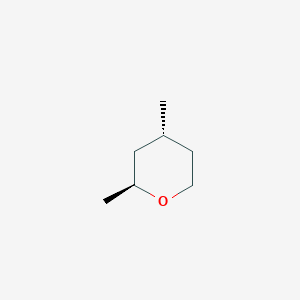
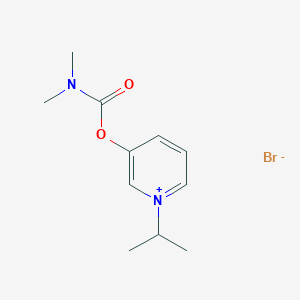


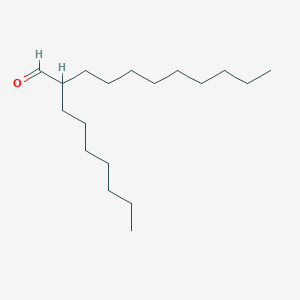
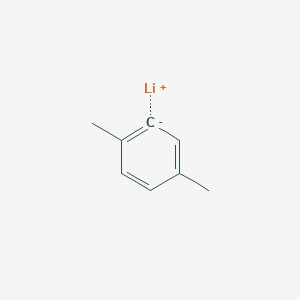
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
